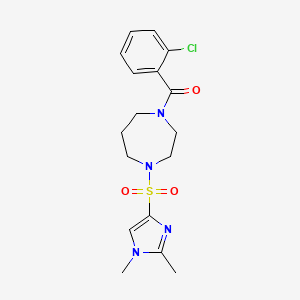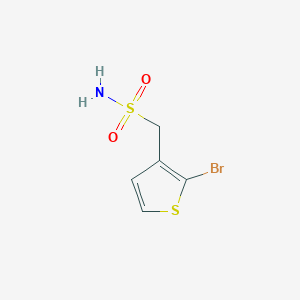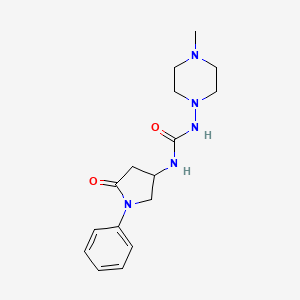
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol, also known as 2-MPMP, is a phenolic compound that has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a synthetic phenolic compound with a molecular weight of 256.32 g/mol and a melting point of 135-140°C. 2-MPMP has been used as a reagent in various reactions and has been found to have a variety of biological activities including antioxidant, antimicrobial, anti-inflammatory, and analgesic properties.
Aplicaciones Científicas De Investigación
Metabolism by Pseudomonas acidovorans
A study found that Pseudomonas acidovorans can metabolize compounds similar to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol. This organism uses these compounds as sole carbon and energy sources, indicating a potential application in bioremediation or biological processing of lignin-like compounds (Vicuña et al., 1987).
Reductive Decomposition
Research on the reductive decomposition of similar compounds with metallic sodium in liquid ammonia has been conducted. This process led to the formation of various decomposition products, showing potential applications in chemical synthesis and understanding lignin breakdown mechanisms (Reznikov & Novitskii, 2004).
Alkaline Lability Analysis
Another study observed that the beta-O-4 bond cleavage in lignin model compounds is exceptionally fast under mild anaerobic alkaline conditions. This insight could be valuable in the field of lignin chemistry and the development of new chemical processes (Imai et al., 2007).
Synthesis of Derivatives
There's research on synthesizing derivatives of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol, which could find applications in various fields of organic chemistry and material science (Jiang Yan, 2009).
Electronic Structure Analysis
A study employed ab initio and density functional theory to analyze the molecular properties of similar compounds. This research provides insights into the electronic structure, which could be relevant in fields like materials science and molecular engineering (Sinha et al., 2011).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16-19H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARTDSHZTVTQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2391435.png)
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391436.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)

![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2391448.png)
![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)



